(3R)-3-amino-3-(4-ethylphenyl)propanoic acid
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Overview
Description
(3R)-3-amino-3-(4-ethylphenyl)propanoic acid is an organic compound with a chiral center at the third carbon atom This compound is a derivative of phenylalanine, where the phenyl group is substituted with an ethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-ethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from commercially available precursors. The key steps typically include:
Formation of the chiral center: This can be achieved through asymmetric hydrogenation or enzymatic resolution.
Introduction of the amino group: This step often involves the use of amination reactions, such as reductive amination.
Substitution of the phenyl group: The ethyl group can be introduced via Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. The process would be optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(4-ethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitriles, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(3R)-3-amino-3-(4-ethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (3R)-3-amino-3-(4-ethylphenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor agonism/antagonism: It may interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
(3R)-3-amino-3-(4-ethylphenyl)propanoic acid can be compared with other similar compounds, such as:
Phenylalanine: The parent compound, differing only by the presence of an ethyl group.
Tyrosine: Another phenylalanine derivative with a hydroxyl group at the para position.
Leucine: An amino acid with a similar aliphatic side chain but lacking the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
CAS No. |
1196690-95-5 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-ethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
CZOSHSPOVINZEF-SNVBAGLBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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